LogP Reduction of ~0.8 Units versus the Non-Ketone Parent 7-Azaspiro[4.5]decane
The ketone oxygen in 7-azaspiro[4.5]decan-10-one lowers the calculated LogP to 1.44, compared with LogP = 2.26 for the structurally analogous 7-azaspiro[4.5]decane, which lacks the carbonyl group . The ΔLogP of −0.82 translates to a ~6.6-fold reduction in octanol–water partition coefficient, placing the compound closer to the optimal Lipinski LogP range (≤5) and predicting improved aqueous solubility relative to the amine-only congener [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.44 |
| Comparator Or Baseline | 7-Azaspiro[4.5]decane (CAS 176-73-8), LogP = 2.26 |
| Quantified Difference | ΔLogP = −0.82 (target is 0.82 log units lower, ~6.6-fold lower partition coefficient) |
| Conditions | ACD/Labs or analogous in silico prediction; values sourced from ChemSrc and chemicalbook databases |
Why This Matters
Lower LogP directly correlates with reduced non-specific binding and improved developability, making the ketone-containing scaffold preferable for fragment-based screening and lead optimisation where lipophilic ligand efficiency is a key selection criterion.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
